1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid
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Overview
Description
1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid is a complex organic compound with a molecular formula of C26H34N4O5 and a molecular weight of 482.57 g/mol . This compound features a piperidinecarboxylic acid core with a nitrophenyl-substituted piperazine moiety, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
The synthesis of 1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid involves multiple steps, typically starting with the preparation of the piperazine and piperidine intermediates. The nitrophenyl group is introduced through nitration reactions, followed by coupling reactions to attach the piperazine and piperidine units. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the piperazine and piperidine moieties can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid include other piperazine and piperidine derivatives with nitrophenyl substitutions. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .
Biological Activity
1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid, also known by its CAS number 860649-30-5, is a complex organic compound with a molecular formula of C26H34N4O5 and a molecular weight of 482.57 g/mol. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of pain management and neurological disorders.
- Molecular Formula : C26H34N4O5
- Molecular Weight : 482.57 g/mol
- IUPAC Name : 1-[[4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]phenyl]methyl]piperidine-4-carboxylic acid
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in pain modulation and neurotransmission. The presence of the nitrophenyl group enhances its binding affinity to these targets, while the piperazine and piperidine moieties contribute to its pharmacological profile.
Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant analgesic effects. For instance, studies on related piperazine derivatives have shown their efficacy in reducing pain responses in animal models:
- Study Findings : In rat models of neuropathic pain, piperazine derivatives demonstrated a dose-dependent decrease in mechanical allodynia and thermal hyperalgesia, suggesting their potential as analgesics .
Antiviral Activity
Piperazine derivatives have been evaluated for their antiviral properties, particularly against viruses such as HIV and HSV. The following table summarizes some findings regarding the antiviral activity of related compounds:
Compound Name | Target Virus | Activity Level | Reference |
---|---|---|---|
Compound A | HIV-1 | Moderate | |
Compound B | HSV-1 | Moderate | |
Compound C | CVB-2 | Moderate |
These studies suggest that modifications in the structure of piperazine compounds can lead to enhanced antiviral activity.
Other Biological Activities
In addition to analgesic and antiviral effects, the compound has also been investigated for:
- Antibacterial Activity : Piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
- Neuroprotective Effects : Some studies indicate that certain piperazine compounds may protect neuronal cells from oxidative stress, contributing to their potential use in neurodegenerative diseases .
Case Studies
A notable case study involved the synthesis and evaluation of several piperazine derivatives for their biological activities. The study reported that specific modifications led to increased potency against both viral and bacterial pathogens. For example, one derivative exhibited a CC50 value (cytotoxic concentration) of 92 μM against Vero-76 cells, indicating its potential for therapeutic applications while maintaining a favorable safety profile .
Properties
IUPAC Name |
1-[[4-[3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy]phenyl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c31-26(32)22-10-13-28(14-11-22)20-21-2-8-25(9-3-21)35-19-1-12-27-15-17-29(18-16-27)23-4-6-24(7-5-23)30(33)34/h2-9,22H,1,10-20H2,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAZDGVWYZFTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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